molecular formula C8H9Cl2N3 B2615531 4-(1H-pyrazol-4-yl)pyridine dihydrochloride CAS No. 2241144-79-4

4-(1H-pyrazol-4-yl)pyridine dihydrochloride

Cat. No.: B2615531
CAS No.: 2241144-79-4
M. Wt: 218.08
InChI Key: XIUQULULHBLINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrazol-4-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C8H9Cl2N3 and its molecular weight is 218.08. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: 2,4-pyridinedione and hydrazine.

    Reaction Conditions: Acidic environment, often using hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux conditions to facilitate the reaction, leading to the formation of 4-(1H-pyrazol-4-yl)pyridine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the chlorine atoms are replaced by other nucleophiles[][1].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base[][1].

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Various substituted derivatives depending on the nucleophile used[][1].

Scientific Research Applications

4-(1H-pyrazol-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism[][1].

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-3-yl)pyridine: Similar structure but with the pyrazole ring attached at a different position.

    4-(1H-pyrazol-5-yl)pyridine: Another positional isomer with different chemical properties[][1].

Properties

IUPAC Name

4-(1H-pyrazol-4-yl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.2ClH/c1-3-9-4-2-7(1)8-5-10-11-6-8;;/h1-6H,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUQULULHBLINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CNN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.